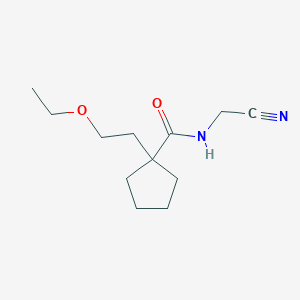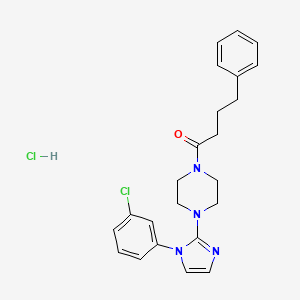
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H26Cl2N4O and its molecular weight is 445.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
A study by Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. The derivatives showed moderate to significant antibacterial and antifungal activities, with some compounds demonstrating remarkable broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).
In 2009, Guna, Patolia, Patel, and Purohit reported the synthesis of similar piperazine derivatives and assessed their biological activity against bacteria and fungi, finding moderate activity in some products (Guna, Patolia, Patel, & Purohit, 2009).
Cancer Research
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives and screened them for in vitro antimicrobial studies. Several compounds exhibited excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Another study focused on the design, synthesis, and biological evaluation of novel piperazinone derivatives as cytotoxic agents. This study aimed to develop new compounds for cancer treatment, with some compounds showing potential cytotoxicity against cancer cell lines (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).
Antiviral and Antiparasitic Activity
A 2001 study by Qin examined a farnesyl transferase inhibitor, a type of compound with potential for cancer treatment. The study detailed the gas-phase rearrangements and fragmentation of this compound, which is critical for understanding its mechanism of action (Qin, 2001).
Navarro and colleagues (2001) investigated copper(II) and gold(I) complexes of clotrimazole and ketoconazole for activity against Trypanosoma cruzi, the causative agent of Chagas disease. Their findings suggested that these complexes exhibited significantly higher growth inhibitory activity than the parental compounds (Navarro et al., 2001).
Safety and Hazards
The compound poses risks such as eye and skin irritation. Precautions should be taken during handling .
Future Directions
Research on this compound could explore its pharmacological properties, potential therapeutic applications beyond Trazodone, and optimization of its synthesis methods. Investigating its interactions with specific receptors and biological pathways would be valuable for future drug development .
Propriétés
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O.ClH/c24-20-9-5-10-21(18-20)28-13-12-25-23(28)27-16-14-26(15-17-27)22(29)11-4-8-19-6-2-1-3-7-19;/h1-3,5-7,9-10,12-13,18H,4,8,11,14-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJUOAZXPVCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)CCCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2637170.png)
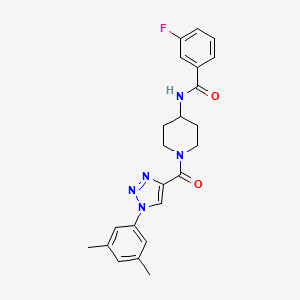
![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2637173.png)
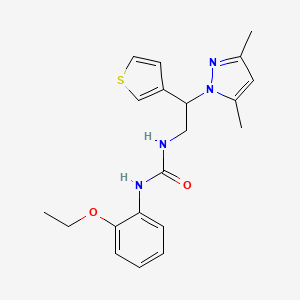
![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/no-structure.png)
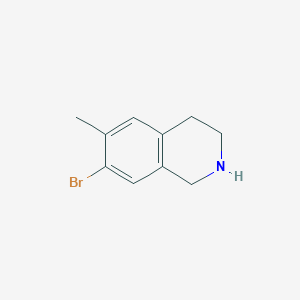
![3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide](/img/structure/B2637183.png)
![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)
![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)
